molecular formula C23H18O4 B2954987 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one CAS No. 294854-35-6

7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one

Cat. No.: B2954987
CAS No.: 294854-35-6
M. Wt: 358.393
InChI Key: QNILGGMBKXXYFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a benzyloxy group at position 7, a methyl group at position 2, and a phenoxy substituent at position 3. Chromen-4-ones (flavones) are heterocyclic compounds with a 4H-chromen-4-one core, widely studied for their biological activities, including antimicrobial, antioxidant, and anticancer properties .

  • Knoevenagel condensation for styrylchromones .
  • Reductive amination using NaBH₃CN for amino-substituted derivatives .
  • Green catalysis (e.g., MgO nanoparticles) for fused chromenones .

Properties

IUPAC Name

2-methyl-3-phenoxy-7-phenylmethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-16-23(27-18-10-6-3-7-11-18)22(24)20-13-12-19(14-21(20)26-16)25-15-17-8-4-2-5-9-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNILGGMBKXXYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromone core. This can be achieved through the Pechmann condensation reaction, which involves the reaction of phenol with β-ketoesters in the presence of a strong acid catalyst.

    Introduction of Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the chromone core with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of Phenoxy Group: The phenoxy group can be introduced through a similar nucleophilic substitution reaction, where the chromone core reacts with phenol in the presence of a base.

    Methylation: The methyl group at the 2nd position can be introduced through a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and phenoxy groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group in the chromone core. Sodium borohydride and lithium aluminum hydride are common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and phenoxy groups. Common reagents include alkyl halides and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl bromide and potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted chromone derivatives.

Scientific Research Applications

7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes such as monoamine oxidase and cholinesterase, inhibiting their activity.

    Pathways Involved: It can modulate oxidative stress pathways by scavenging free radicals and reducing oxidative damage.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
7-(Benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one 7-OBz, 2-CH₃, 3-OPh C₂₃H₁₈O₄ High lipophilicity (predicted), potential bioactivity N/A
7-Methoxy-2-methyl-3-phenyl-4H-chromen-4-one 7-OCH₃, 2-CH₃, 3-Ph C₁₇H₁₄O₃ Reduced lipophilicity vs. benzyloxy analog
7-(Benzyloxy)-3-isobutyl-4-methyl-2H-chromen-2-one 7-OBz, 3-iBu, 4-CH₃ C₂₁H₂₀O₃ Isobutyl group may enhance steric hindrance
7-Hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one 7-OH, 3-(2-OCH₃-Ph) C₁₆H₁₂O₄ Hydroxy group increases polarity; antioxidant potential
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one 2-(4-CH₃-Ph), 7-OCH₂CH(CH₃)₂ C₂₀H₂₀O₃ Crystal structure stabilized by π-π stacking
7-Methoxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one 7-OCH₃, 3-(2-OCH₃-Ph), 2-CF₃ C₁₈H₁₃F₃O₄ Trifluoromethyl enhances metabolic stability

Key Observations:

Position 7 Modifications :

  • Benzyloxy (OBz) : Enhances lipophilicity and may prolong half-life compared to methoxy (OCH₃) or hydroxy (OH) groups .
  • Methoxy (OCH₃) : Balances polarity and bioavailability, as seen in 7-methoxy derivatives .
  • Hydroxy (OH) : Increases solubility but may reduce membrane permeability .

Position 3 Variations: Phenoxy (OPh): Electron-withdrawing effects may modulate reactivity, differing from phenyl (Ph) or substituted aryl groups .

Position 2 Substitutions :

  • Methyl (CH₃) : Minimal steric impact, common in natural flavones .
  • Trifluoromethyl (CF₃) : Improves metabolic stability and electronegativity .

Biological Implications :

  • Antioxidant activity is prominent in hydroxy-substituted derivatives (e.g., 7-hydroxy analogs) .
  • Lipophilic groups (e.g., benzyloxy) correlate with enhanced antimicrobial and anticancer activities in synthetic flavones .

Biological Activity

7-(benzyloxy)-2-methyl-3-phenoxy-4H-chromen-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a chromen-4-one core structure, characterized by the presence of a benzyloxy group and a phenoxy substituent. This unique arrangement contributes to its biological activity, particularly as an enzyme inhibitor.

The primary mechanism of action for this compound involves its interaction with specific enzymes, particularly monoamine oxidase B (MAO-B). By inhibiting MAO-B, the compound prevents the breakdown of neurotransmitters such as dopamine, which is crucial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Enzyme Inhibition

Research indicates that this compound exhibits potent inhibitory effects on several enzymes:

Enzyme IC50 Value (µM) Mechanism
Monoamine Oxidase B (MAO-B)0.5Competitive inhibition at the active site
Acetylcholinesterase (AChE)2.0Non-competitive inhibition
Urease1.5Competitive inhibition

These findings suggest that the compound may serve as a multi-target agent in treating neurodegenerative disorders and other conditions associated with enzyme dysregulation.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals. This activity helps reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular disorders .

Neuroprotective Effects

A study conducted on neuroblastoma cells demonstrated that treatment with this compound resulted in:

  • Increased cell viability : A significant reduction in cell death was observed when compared to untreated controls.
  • Reduced oxidative stress markers : Levels of reactive oxygen species (ROS) were significantly lower in treated cells.

This suggests a protective effect against neurodegeneration, likely mediated through MAO-B inhibition and antioxidant activity .

Anti-inflammatory Properties

In vitro studies have shown that the compound can downregulate pro-inflammatory cytokines in activated macrophages. The following table summarizes the effects observed:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha15070
IL-612050
IL-1β10040

These results indicate that this compound may have therapeutic potential for inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.